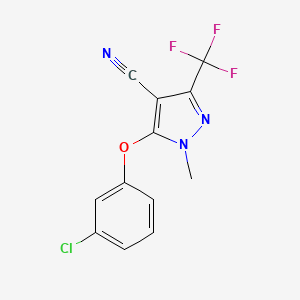
5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the chlorination of an appropriate precursor, followed by cyclization and nitrile formation. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring fused with a chlorophenyl group, a trifluoromethyl group, and a cyano group. The arrangement of atoms and bond angles can be visualized using computational chemistry software or X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Mechanistic Investigation
The crystal structure of closely related pyrazole derivatives has been studied, providing insights into their molecular configurations and potential reactions with other compounds. For instance, a study by Liu, Chen, Sun, and Wu (2013) investigated the crystal structure of a similar pyrazole derivative using X-ray crystallography, offering valuable information for understanding its chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Liu, Chen, Sun, & Wu, 2013).
2. Interaction with Fullerene Molecules
Research has explored the interaction of pyrazole derivatives with fullerene molecules. In a study, the electronic properties and spectral enhancements of these interactions were analyzed, suggesting potential applications in materials science and nano-technology. This work offers insights into how these compounds can be used in developing new materials with unique properties (Author unknown, 2022).
3. Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. For example, Yadav, Gope, Kumari, and Yadav (2016) studied the inhibition efficiency of these compounds on mild steel in acidic conditions, highlighting their potential use in industrial applications to protect metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
4. Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal activities of pyrazole derivatives. This suggests potential applications in developing new drugs or chemical agents for treating bacterial and fungal infections. For instance, Al-Adiwish, Abubakr, and Alarafi (2017) reported on the synthesis and evaluation of these compounds for their antimicrobial properties (Al-Adiwish, Abubakr, & Alarafi, 2017).
5. Antileishmanial Activity
Pyrazole derivatives have also been studied for their potential in treating Leishmaniasis, a parasitic disease. Research by Faria et al. (2013) synthesized and evaluated a series of pyrazole derivatives for their effectiveness against Leishmania species, suggesting potential applications in antiparasitic drug development (Faria et al., 2013).
Eigenschaften
IUPAC Name |
5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-19-11(20-8-4-2-3-7(13)5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPXKFIJGQTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



triazin-4-one](/img/structure/B3035276.png)
![7-Methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3035277.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate](/img/structure/B3035279.png)
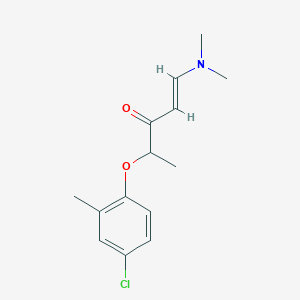
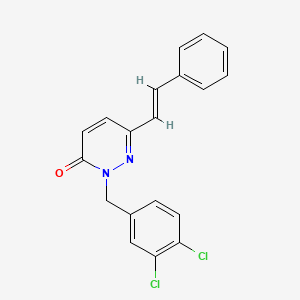
![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035282.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)

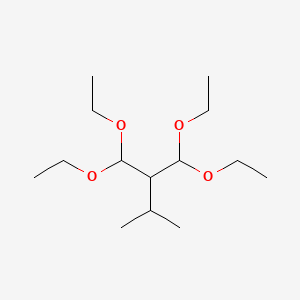
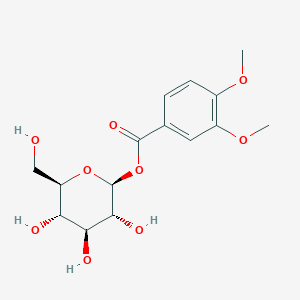
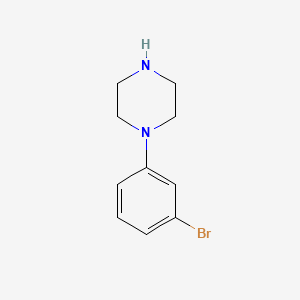

![(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035297.png)